3', 6'-Bis(allyloxycarbonylamino)fluoran

Description

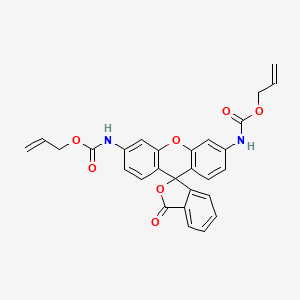

3',6'-Bis(allyloxycarbonylamino)fluoran is a fluoran derivative characterized by two allyloxycarbonylamino groups at the 3' and 6' positions of its xanthene-based core structure. Fluorans are leuco dyes widely used in thermochromic, photochromic, and acidichromic applications due to their reversible color-changing properties.

Properties

IUPAC Name |

prop-2-enyl N-[3-oxo-6'-(prop-2-enoxycarbonylamino)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O7/c1-3-13-34-26(32)29-17-9-11-21-23(15-17)36-24-16-18(30-27(33)35-14-4-2)10-12-22(24)28(21)20-8-6-5-7-19(20)25(31)37-28/h3-12,15-16H,1-2,13-14H2,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRWNWZUZAUZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)OCC=C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3', 6'-Bis(allyloxycarbonylamino)fluoran typically involves the reaction of fluorene with allyloxycarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3', 6'-Bis(allyloxycarbonylamino)fluoran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted fluorenes.

Scientific Research Applications

3', 6'-Bis(allyloxycarbonylamino)fluoran is extensively used in scientific research due to its fluorescent properties. It is employed in:

Chemistry: As a fluorescent probe in chemical reactions and spectroscopy.

Biology: For imaging and tracking cellular processes.

Medicine: In diagnostic imaging and drug delivery systems.

Industry: In quality control and material testing.

Mechanism of Action

The mechanism by which 3', 6'-Bis(allyloxycarbonylamino)fluoran exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescence allows it to bind to target molecules, enabling visualization and tracking of biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluoran derivatives are differentiated by substituents at the 3', 6', and other positions, which dictate their electronic and steric properties. Key analogs include:

Thermochromic and Acidichromic Properties

- 3',6'-Bis(allyloxycarbonylamino)fluoran: Expected to exhibit thermochromism due to the fluoran core. The allyloxycarbonylamino groups may raise the activation temperature for color change compared to alkylamino-substituted analogs, as electron-withdrawing substituents stabilize the leuco form .

- 3',6'-Bis(N,N-diphenylamino)fluoran: Shows a sharp thermochromic transition at 110°C (white → blue) and strong acid-responsive fluorescence (490 nm emission), making it suitable for UV sensors .

- 2-(Dibenzylamino)-6-(diethylamino)fluoran: Used in carbonless copy paper, with color development triggered by acidic conditions (e.g., zinc-modified phenolic resins) .

Solubility and Formulation

- 3',6'-Bis(allyloxycarbonylamino)fluoran: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonyl and amino groups. Similar allyloxy-substituted fluorans require formulations with co-solvents (e.g., PEG300, Tween 80) for in vivo studies .

- 3',6'-Bis(N,N-diphenylamino)fluoran: Limited water solubility but dispersible in polymeric matrices for thermochromic inks .

- Crystal Violet Lactone (CVL) : A benchmark leuco dye with high solubility in organic solvents; often blended with fluorans to achieve black shading in recording materials .

Patent Landscape and Commercial Relevance

- Diethylamino-substituted fluorans dominate the carbonless paper market due to cost-effectiveness and compatibility with acidic developers .

Biological Activity

Overview of 3', 6'-Bis(allyloxycarbonylamino)fluoran

Chemical Structure and Properties

this compound is a synthetic compound characterized by its unique structure, which includes two allyloxycarbonylamino groups attached to a fluoran core. This structure is designed to enhance its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The allyloxycarbonyl groups may facilitate binding to specific sites, influencing biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. These compounds often induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Antimicrobial Properties

Some studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the allyloxycarbonyl moiety can enhance membrane permeability, allowing the compound to disrupt bacterial cell walls or inhibit essential metabolic processes.

Case Studies

-

Cell Line Studies

- In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) have shown that compounds similar to this compound can significantly reduce cell viability at micromolar concentrations.

- Mechanistic studies indicated that these compounds can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

-

Animal Models

- In vivo studies in mouse models of cancer have demonstrated that administration of related compounds leads to reduced tumor size and increased survival rates compared to control groups.

- These findings support the potential application of such compounds in therapeutic settings.

Data Table: Biological Activity Summary

| Activity | Description | Reference Studies |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | Cell line studies (MCF-7, A549) |

| Antimicrobial | Disrupts bacterial cell walls; inhibits metabolic processes | Preliminary antimicrobial assays |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in cellular metabolism | Enzyme kinetics studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.